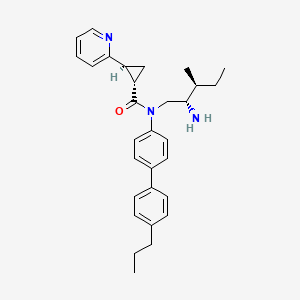
(1S,2S)-2-Pcca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Pcca, also known as (1S,2S)-2-phenylcyclohexanecarboxylic acid, is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-phenylcyclohexanecarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral rhodium or ruthenium catalysts. Another approach involves the use of chiral auxiliaries in the Diels-Alder reaction, followed by hydrolysis and purification steps .
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-2-phenylcyclohexanecarboxylic acid often employs continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes for enantioselective synthesis is also gaining popularity due to its environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-2-phenylcyclohexanecarboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-substrate interactions. Its chiral nature allows for specific binding to certain enzymes, making it useful in studying enzyme mechanisms .
Medicine
In medicine, (1S,2S)-2-phenylcyclohexanecarboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated as potential drugs for treating various conditions, including inflammation and bacterial infections .
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role in the synthesis of enantiomerically pure compounds is crucial for the development of effective and safe products .
Mécanisme D'action
The mechanism of action of (1S,2S)-2-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-phenylcyclohexanecarboxylic acid
- (1S,2S)-2-aminocyclohexanecarboxylic acid
- (1S,2S)-2-methoxycyclohexanecarboxylic acid
Uniqueness
(1S,2S)-2-phenylcyclohexanecarboxylic acid stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. Compared to its analogs, this compound exhibits distinct behavior in asymmetric synthesis and enzyme interactions, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C30H37N3O |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3/t21-,26-,27-,28+/m0/s1 |
Clé InChI |
OBGKRTYDTRUMGO-WNQFUHBBSA-N |
SMILES isomérique |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4 |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
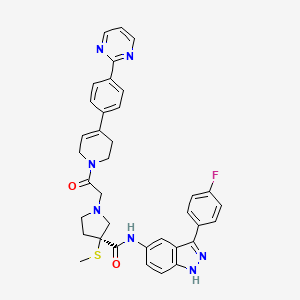

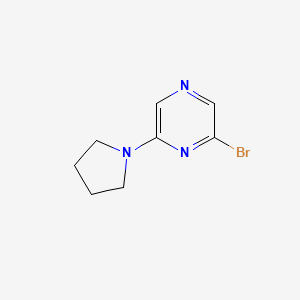
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
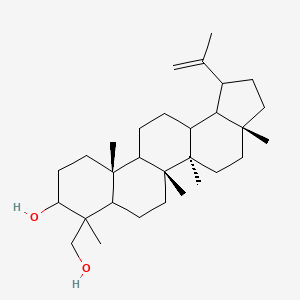
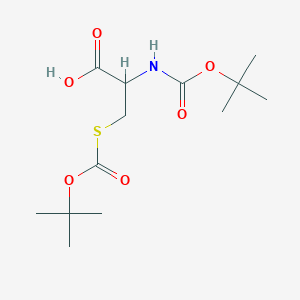
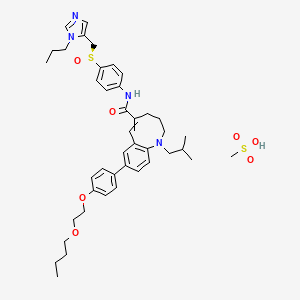
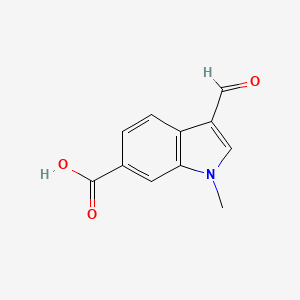
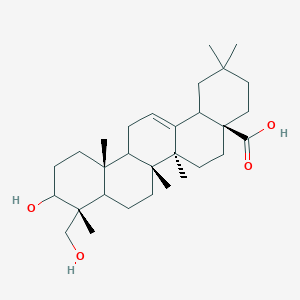
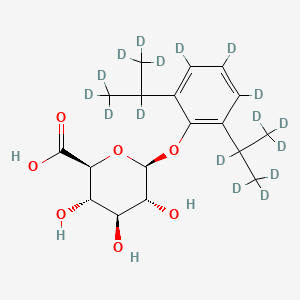
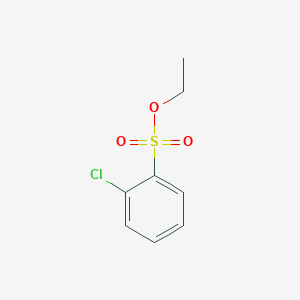
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
